molecular formula C10H12ClNO2 B14046636 1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one

1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one

Cat. No.: B14046636
M. Wt: 213.66 g/mol
InChI Key: CJSGOGODBSSBTA-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one typically involves the reaction of 4-amino-3-methoxybenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(4-amino-3-methoxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-14-10-6-7(2-3-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

CJSGOGODBSSBTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCCl)N

Origin of Product

United States

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